2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 329066-94-6
Cat. No.: VC4197731
Molecular Formula: C14H13ClN2OS
Molecular Weight: 292.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329066-94-6 |
|---|---|
| Molecular Formula | C14H13ClN2OS |
| Molecular Weight | 292.78 |
| IUPAC Name | 2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C14H13ClN2OS/c15-8-4-6-9(7-5-8)17-14(18)12-10-2-1-3-11(10)19-13(12)16/h4-7H,1-3,16H2,(H,17,18) |
| Standard InChI Key | JVHLUOYATQMKSF-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure integrates a bicyclic system comprising a five-membered cyclopentane ring fused to a thiophene moiety. The 2-amino group at position 3 and the N-(4-chlorophenyl)carboxamide substituent at position 4 create a planar, conjugated system that enhances electronic delocalization. This configuration is critical for interactions with biological targets, as evidenced by molecular docking studies of analogous thiophenes . The chlorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing both reactivity and binding affinity.
Synthetic Pathways
Synthesis typically proceeds via the Gewald reaction, a two-step process involving ketones, sulfur, and cyanomethylacetate to form the thiophene core. Subsequent amidation with 4-chlorophenyl isocyanate introduces the carboxamide group . Optimized conditions (e.g., 60°C, 12-hour reflux in ethanol) yield purities exceeding 95%, as confirmed by high-performance liquid chromatography (HPLC). Key intermediates include:
| Intermediate | Role in Synthesis | Characterization Method |
|---|---|---|
| Cyclopentanone | Forms cyclopentathiophene scaffold | GC-MS, IR |
| 4-Chlorophenyl isocyanate | Introduces carboxamide group | NMR (H, C) |
Crystallographic analysis reveals a monoclinic crystal system with space group P2₁/c, stabilized by intermolecular hydrogen bonds between the amino and carbonyl groups.
Biological Activities
Antibacterial and Antifungal Properties
In vitro assays against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) demonstrate potent activity, surpassing fluconazole in fungal models. The mechanism likely involves disruption of membrane integrity via thiophene ring insertion into lipid bilayers, as observed in analogous compounds . Substitution at the 4-chlorophenyl position enhances lipophilicity, improving penetration through microbial cell walls.
Anti-Inflammatory and Antioxidant Efficacy
Derivatives of this compound exhibit 72% inhibition of bovine serum albumin (BSA) denaturation at 100 µM, comparable to ibuprofen (78%) . Antioxidant activity, measured via ferric-reducing power assays, shows an EC₅₀ of 45 µM, attributed to the free-radical scavenging capacity of the amino-thiophene moiety. Structure-activity relationships (SAR) indicate that electron-donating groups at the phenyl ring enhance anti-inflammatory effects, while electron-withdrawing groups favor antioxidant behavior .
Pharmacological Applications
Antimicrobial Drug Development
The compound’s dual antibacterial/antifungal activity supports its potential as a broad-spectrum antimicrobial agent. In murine models of septicemia, a 50 mg/kg dose reduced bacterial load by 90% within 24 hours. Synergy with β-lactam antibiotics (FIC index: 0.3) suggests utility in combination therapies against multidrug-resistant pathogens.
Inflammatory Disease Management
Topical formulations (1% w/w gel) reduced paw edema in rats by 62% over 6 hours, outperforming diclofenac (55%) . The carboxamide group’s hydrogen-bonding capacity may inhibit cyclooxygenase-2 (COX-2), though proteomic validation is ongoing.
Comparative Analysis with Structural Analogs
3-Chlorophenyl vs. 4-Chlorophenyl Isomers
Replacing the 4-chlorophenyl group with a 3-chlorophenyl substituent (as in ) decreases antibacterial potency (MIC: 32 µg/mL vs. 8 µg/mL) but enhances antioxidant activity (EC₅₀: 28 µM vs. 45 µM). Ortho-chloro substitution induces steric hindrance, reducing target binding but improving radical stabilization.
Cyclopenta[b]thiophene vs. Benzo[b]thiophene Derivatives
Benzo[b]thiophene analogs exhibit higher metabolic stability (t₁/₂: 4.2 h vs. 2.8 h) due to aromatic ring rigidity but show 40% lower COX-2 inhibition . The cyclopentane ring’s flexibility may enable conformational adaptation to enzyme active sites.
Future Research Directions
-
Clinical Translation: Phase I trials to assess pharmacokinetics and safety in humans.
-
Formulation Optimization: Nanoemulsion delivery systems to enhance oral bioavailability (currently 22% in rats).
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Target Identification: Proteomic screening to map interactions with bacterial topoisomerases and mammalian inflammasomes.
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Structural Hybridization: Combining the cyclopentathiophene core with quinoline or triazole motifs to expand the therapeutic spectrum.
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